N-(3-Hydroxyadamantan-1-yl)acétamide

Vue d'ensemble

Description

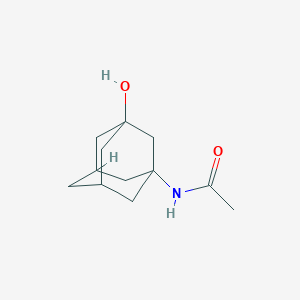

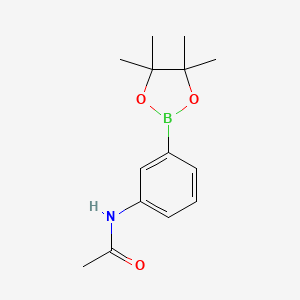

N-(3-Hydroxyadamantan-1-yl)acetamide is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-Hydroxyadamantan-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Hydroxyadamantan-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Homéostasie de la glycémie

“N-(3-Hydroxyadamantan-1-yl)acétamide” est connu pour jouer un rôle dans le maintien des niveaux de glucose sanguin. Il le fait en inhibant l'activité de l'enzyme DPP-4, qui est cruciale pour l'homéostasie de la glycémie. Ce mécanisme peut être particulièrement bénéfique pour gérer des conditions comme le diabète, où la régulation de la glycémie est altérée .

Inhibition de la DPP-4

Le composé sert d'inhibiteur de la DPP-4, une classe de médicaments qui a gagné en importance pour son potentiel thérapeutique dans le traitement du diabète de type 2. En inhibant cette enzyme, il contribue à augmenter les niveaux d'hormones incrétines, ce qui à son tour augmente la sécrétion d'insuline et diminue la libération de glucagon .

Synthèse et applications pharmacologiques

Les tendances récentes de la recherche en chimie médicinale se sont concentrées sur la synthèse et les applications pharmacologiques des gliptines, y compris “this compound”. Ces études visent à développer des médicaments plus efficaces et plus sûrs pour la gestion à long terme des maladies chroniques comme le diabète .

Propriétés analgésiques

Des analogues adamantyle du paracétamol, qui comprennent des composés comme “this compound”, ont été rapportés comme possédant de puissantes propriétés analgésiques. Ces composés offrent une nouvelle voie pour la gestion de la douleur sans interaction directe avec les récepteurs cannabinoïdes ou l'inhibition des enzymes COX .

Mécanisme D'action

Target of Action

The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .

Mode of Action

N-(3-Hydroxyadamantan-1-yl)acetamide acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that N-(3-Hydroxyadamantan-1-yl)acetamide may have favorable ADME properties.

Result of Action

The inhibition of DPP-4 by N-(3-Hydroxyadamantan-1-yl)acetamide leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(3-Hydroxyadamantan-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme known for its role in deactivating incretin hormones responsible for insulin catabolism . N-(3-Hydroxyadamantan-1-yl)acetamide acts as an inhibitor of DPP-4, thereby influencing glucose metabolism and insulin regulation. Additionally, it interacts with opioid peptides, modulating pain responses .

Cellular Effects

N-(3-Hydroxyadamantan-1-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, N-(3-Hydroxyadamantan-1-yl)acetamide enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake in pancreatic beta cells . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

The molecular mechanism of N-(3-Hydroxyadamantan-1-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of incretin hormones . This inhibition leads to prolonged activity of incretin hormones, enhancing insulin secretion and reducing blood glucose levels. Additionally, N-(3-Hydroxyadamantan-1-yl)acetamide influences gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Hydroxyadamantan-1-yl)acetamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that N-(3-Hydroxyadamantan-1-yl)acetamide maintains its inhibitory effects on DPP-4, leading to sustained improvements in glucose metabolism and insulin regulation

Dosage Effects in Animal Models

The effects of N-(3-Hydroxyadamantan-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4, improving glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatic and renal toxicity have been observed. Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(3-Hydroxyadamantan-1-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors related to glucose metabolism, such as glucokinase and insulin receptors . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and glucose uptake. This modulation of metabolic flux contributes to improved glycemic control.

Transport and Distribution

Within cells and tissues, N-(3-Hydroxyadamantan-1-yl)acetamide is transported and distributed through specific transporters and binding proteins. It is known to interact with carrier proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and distribution within the body.

Subcellular Localization

The subcellular localization of N-(3-Hydroxyadamantan-1-yl)acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations influences its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

N-(3-hydroxy-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQQCWHALQYFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385724 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-10-9 | |

| Record name | 1-acetylamino-3-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

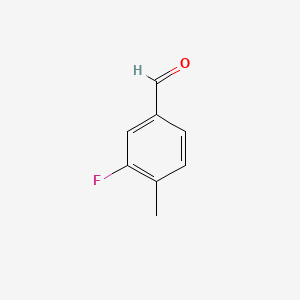

![N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B1272644.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)